Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-6-4-12(5-7-16)8-13(14,15)9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWADDJRFNETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The synthesis begins with the formation of the 7-azaspiro[3.5]nonane core. A widely adopted approach involves cyclization reactions starting from bicyclic precursors. For example, ethyl malonate derivatives can undergo sequential alkylation and ring-closing steps to generate the spirocyclic skeleton. In one protocol, cesium carbonate in acetonitrile facilitates intramolecular cyclization of a tosylated intermediate, yielding the spiro[3.5]nonane framework with a 68% yield.
Table 1: Key Reaction Conditions for Spirocyclic Core Formation
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Cs₂CO₃ | Acetonitrile | 80°C | 68% |
| Tosylation | TsCl, Et₃N | CH₂Cl₂ | 0°C → RT | 85% |
Protective Group Strategies
tert-Butyl Carboxylate Installation
The tert-butyl group is introduced via esterification of the azaspiro amine intermediate. Boc (tert-butoxycarbonyl) protection using Boc anhydride in dichloromethane is a standard method, achieving >90% yield under mild conditions. Alternative protocols employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents for direct esterification with tert-butanol.
Table 2: Comparative Analysis of Protective Group Methods
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Boc Anhydride | Boc₂O, Et₃N | CH₂Cl₂ | 92% | 98% |
| DCC/DMAP | DCC, DMAP, t-BuOH | THF | 88% | 95% |
Fluorination Techniques
Electrophilic Fluorination
DAST (Diethylaminosulfur Trifluoride) is commonly used to convert alcohols to fluorides. For example, treatment of a spirocyclic secondary alcohol with DAST at −10°C in dichloromethane achieves 75% conversion to the difluoro product. However, this method requires rigorous moisture exclusion to prevent side reactions.
Metal-Mediated Fluorination
Palladium-catalyzed cross-coupling reactions enable selective fluorination. A patent describes the use of Pd/C under hydrogen atmosphere to deprotect intermediates, followed by fluorination with Selectfluor® in acetonitrile, yielding 82% of the difluoro compound.
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed for exothermic steps such as cyclization and fluorination. A two-stage reactor design (residence time: 30 min per stage) improves heat dissipation and reduces byproduct formation, achieving a 12% increase in overall yield compared to batch processes.
Solvent and Catalyst Recycling
Industrial protocols prioritize solvent recovery. For instance, acetonitrile from cyclization steps is distilled and reused, reducing waste by 40%. Heterogeneous catalysts like Pd/C are filtered and reactivated, lowering production costs by 15–20%.
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Uncontrolled fluorination may lead to regioisomers. Computational modeling (DFT) identifies transition states favoring 2,2-difluoro substitution, guiding reagent selection. Using bulkier fluorinating agents (e.g., Deoxo-Fluor®) enhances selectivity to 85%.
Chemical Reactions Analysis
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic uses includes investigations into its role as a precursor for drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent compound for various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cyano, Oxo): Increase polarity and metabolic stability, making these derivatives suitable for protease inhibitors .
- Halogens (e.g., Bromo) : Enhance reactivity in cross-coupling reactions for diversification .
- Hydroxy/Amino Groups: Introduce hydrogen-bonding capabilities, critical for target engagement in CNS drugs .
Biological Activity
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1460229-47-3) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C13H21F2NO2
- Molecular Weight : 261.31 g/mol
- Purity : Typically ≥ 97%
- Chemical Structure :
- SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(F)(F)C2
- InChI Key: MDL#
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluoro substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 10 | Cell cycle arrest at G1 phase |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored various spiro compounds and their antibacterial properties. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Research :
In a recent publication in Cancer Research, researchers evaluated the cytotoxic effects of several spiro compounds on different cancer cell lines. This compound was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle disruption.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate?
- Methodological Answer : Synthesis typically involves constructing the spirocyclic core via cyclization reactions, followed by fluorination and tert-butyl carbamate protection. For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor™ or DAST) may be used under anhydrous conditions. The tert-butyl group is introduced via Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Reaction monitoring via TLC or LC-MS is critical to optimize yields.
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Purity is assessed using reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm . Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve signals for the spirocyclic scaffold, fluorinated carbons, and tert-butyl group. For example, ¹⁹F NMR should show two equivalent fluorine atoms as a singlet near δ -120 to -140 ppm. High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in a desiccator to prevent hydrolysis of the tert-butyl carbamate and degradation of the spirocyclic structure. Use amber vials to avoid photolytic decomposition. Periodic NMR checks are advised to monitor stability over time .
Advanced Research Questions
Q. How do the 2,2-difluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the spirocyclic framework may limit accessibility. Comparative studies with non-fluorinated analogs (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) using kinetic assays (e.g., SN2 reactions with NaI/acetone) can quantify reactivity differences. Computational modeling (DFT) further predicts regioselectivity .
Q. How can conformational analysis of the spirocyclic core be performed experimentally?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can reveal restricted rotation of the spirocycle. NOESY/ROESY experiments identify through-space interactions between the azaspiro nitrogen and adjacent protons. X-ray crystallography remains the gold standard for definitive conformational assignment, though suitable crystals may require slow vapor diffusion in hexane/ethyl acetate .
Q. How should researchers address contradictory spectral data between batches?
- Methodological Answer : First, verify purity via HPLC and HRMS to rule out impurities. If discrepancies persist in NMR (e.g., split signals for fluorine atoms), assess solvent effects (e.g., DMSO vs. CDCl₃) or trace moisture causing partial hydrolysis. Repetition under rigorously anhydrous conditions and 2D NMR (HSQC, HMBC) can resolve ambiguities. Cross-reference with literature data for analogous fluorinated spirocycles .
Data Contradiction Analysis
Q. What strategies resolve conflicting biological activity reports in pharmacological studies?
- Methodological Answer :
- Purity Verification : Ensure batches meet ≥95% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
- Assay Conditions : Test under standardized protocols (e.g., fixed pH, temperature) to minimize variability.
- Structural Analog Comparison : Compare activity with tert-butyl 2-oxo- or non-fluorinated spiro derivatives to isolate fluorine’s role .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to evaluate significance of reported discrepancies across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
